Boc-D-Lys-OH
CAS No.: 106719-44-2
Cat. No.: VC21537815
Molecular Formula: C11H22N2O4
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106719-44-2 |
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Molecular Formula | C11H22N2O4 |
Molecular Weight | 246.30 g/mol |
IUPAC Name | (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
Standard InChI Key | DQUHYEDEGRNAFO-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCCCN)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCN)C(=O)O |
Chemical Identity and Structural Characteristics
Basic Identification
Boc-D-Lys-OH is identified by the CAS number 106719-44-2 and possesses the molecular formula C₁₁H₂₂N₂O₄ . This compound has several synonyms in scientific literature, including:
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N2-Boc-D-lysine
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Nalpha-Boc-D-lysine
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Nalpha-(tert-Butoxycarbonyl)-D-lysine
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(2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Structural Features
The structure of Boc-D-Lys-OH consists of a D-lysine backbone with a tert-butoxycarbonyl (Boc) protecting group attached to the α-amino group. The compound retains a free ε-amino group on the lysine side chain and a free carboxylic acid group, making it a versatile building block for peptide synthesis. The D-configuration at the alpha carbon gives this compound its unique stereochemical properties that distinguish it from its L-isomer counterpart .
Chemical Properties
Table 1: Chemical Properties of Boc-D-Lys-OH
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₂₂N₂O₄ | |
Molecular Weight | 246.30 g/mol | |
CAS Number | 106719-44-2 | |
SMILES Code | OC(C@HCCCCN)=O | |
Optical Activity | [α]²²ᴅ -24°, c = 0.5% in methanol | |
pKa | 3.92±0.21 (Predicted) |
Physical Properties and Characteristics
Physical State and Appearance
Boc-D-Lys-OH typically appears as a white to yellow or light brown crystalline powder or solid at room temperature . Its physical appearance can vary slightly depending on the purity and manufacturing process.
Thermal Properties
Table 2: Physical and Thermal Properties of Boc-D-Lys-OH
Spectroscopic Properties and Structural Analysis
Spectral Characteristics
Synthesis and Preparation
General Synthetic Approaches
The synthesis of Boc-D-Lys-OH typically involves the protection of the α-amino group of D-lysine using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. A representative synthetic procedure described in the literature involves:
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Dissolving D-lysine hydrochloride and sodium bicarbonate (NaHCO₃) in deionized water
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Cooling the mixture in an ice-water bath
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Adding a solution of (Boc)₂O in dioxane dropwise with stirring
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Allowing the reaction to proceed at room temperature for 24 hours
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Washing with diethyl ether, adjusting the pH to 2-3 with dilute hydrochloric acid
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Extracting with ethyl acetate, drying with MgSO₄, and concentrating under vacuum
This procedure has been reported to yield Boc-D-Lys-OH as a white solid with yields of approximately 85% .
Stock Solution Preparation
For research applications, stock solutions of Boc-D-Lys-OH can be prepared at various concentrations. The following table provides guidance for preparing stock solutions of different concentrations using various amounts of the compound:
Table 3: Stock Solution Preparation Guide for Boc-D-Lys-OH
Stock Concentration | 1 mg | 5 mg | 10 mg |
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1 mM | 4.0601 mL | 20.3004 mL | 40.6009 mL |
5 mM | 0.8120 mL | 4.0601 mL | 8.1202 mL |
10 mM | 0.4060 mL | 2.0300 mL | 4.0601 mL |
Table adapted from information provided by GlpBio
Applications in Peptide Chemistry and Biochemical Research
Peptide Synthesis
Boc-D-Lys-OH serves as a crucial building block in solid-phase peptide synthesis using the Boc protection strategy . The Boc protecting group at the α-amino position allows for selective reactions at the ε-amino group, enabling the construction of complex peptides with defined architectures. Its D-configuration is particularly valuable when synthesizing peptides with enhanced stability against enzymatic degradation or for creating peptides with unique conformational properties.
Biochemical Research Applications
In biochemical research, Boc-D-Lys-OH finds applications in:
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Drug research: Used in the synthesis and study of peptide drugs or bioactive peptide derivatives
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Peptide dendron synthesis: Employed in the creation of amphiphilic peptide dendron-jacketed polysaccharide polymers that can self-assemble into nanomaterials
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Structure-activity relationship studies: The D-configuration provides insights into how stereochemistry affects biological activity
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Protein-peptide interaction studies: Used to create peptide probes for studying protein binding sites and interactions
Research Findings
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